molecular formula C14H15NOSi B2990169 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one CAS No. 303794-27-6

1-(trimethylsilyl)benzo[cd]indol-2(1H)-one

Cat. No.: B2990169
CAS No.: 303794-27-6
M. Wt: 241.365
InChI Key: WTLIPXIYUACTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one is a derivative of the benzo[cd]indol-2(1H)-one (BIO) scaffold, a structurally unique heterocyclic system with applications in medicinal chemistry and materials science. The BIO core has been utilized in dyes, photochemical sensitizers, and as a pharmacophore in drug discovery . The trimethylsilyl (TMS) group at the 1-position introduces enhanced lipophilicity and steric bulk, which may modulate binding to biological targets and physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name

1-trimethylsilylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOSi/c1-17(2,3)15-12-9-5-7-10-6-4-8-11(13(10)12)14(15)16/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLIPXIYUACTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

    Cyclization to Form Benzo[cd]indol-2(1H)-one: The final step involves the cyclization of the intermediate compound to form the benzo[cd]indol-2(1H)-one structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, organometallic compounds, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one serves various purposes in scientific research.

Chemistry It is a building block for synthesizing complex molecules and a reagent in various organic reactions.

Biology The compound is investigated for potential biological activities, including enzyme inhibition and receptor binding. Research indicates that related compounds can modulate receptor activity, suggesting potential therapeutic applications in neurology and oncology.

Medicine It is explored for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

Industry This compound is utilized in developing new materials, catalysts, and chemical processes.

Related Compound Studies

Studies on compounds related to this compound have revealed potential biological activities. For example, benz[cd]indole-2(1H)-one, which lacks the trimethylsilyl group, has demonstrated anticancer properties. Similarly, 6-methylbenzo[cd]indole-2(1H)-one, featuring a methyl substitution at position 6, exhibits enzyme inhibition.

Synthesis Strategies

Various synthesis strategies have been explored for compounds related to benzo[cd]indole derivatives. These strategies likely involve modifications and functionalizations of the benzo[cd]indole core structure to achieve desired properties and reactivity.

Reactivity

The reactivity of this compound is attributed to its carbonyl group, which can participate in nucleophilic addition reactions. Similar compounds have been shown to undergo various transformations.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to specific biological targets, including enzymes and receptors. Research indicates that similar compounds can modulate receptor activity, suggesting potential therapeutic applications in neurology and oncology.

Benzo[cd]indol-2(1H)-one Derivatives as Bromodomain Inhibitors

Mechanism of Action

The mechanism of action of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Modifications

The BIO scaffold is frequently functionalized at the 1-, 6-, and nitrogen positions to optimize interactions with target proteins. Key comparisons include:

Compound Substituents Key Properties Biological Target Reference
1-(Trimethylsilyl)-BIO TMS at 1-position Increased lipophilicity; potential for improved membrane permeability Hypothesized: BET bromodomains Inferred
6-(3,5-Dimethylisoxazol-4-yl)-BIO Isoxazolyl at 6-position BRD4(1) inhibition (ΔTm = 1.8–2.2°C in TSA); moderate cellular activity BET bromodomains (BRD4)
1-Ethoxymethyl-BIO Ethoxymethyl at 1-position Improved solubility in organic media; used in photochemical applications N/A (material science)
Polyamine-conjugated BIO derivatives Aminobutyl/polyamine chains at 1-position Enhanced lysosomal targeting; antiproliferative activity in cancer cells Lysosome-related pathways
1-Methyl-BIO Methyl at 1-position Baseline activity; used as a synthetic intermediate Atg4B inhibition (IC₅₀ ~ µM range)

Key Observations :

  • Trimethylsilyl vs. For example, in BET inhibitors, substituents at the 1-position engage with hydrophobic residues (e.g., Trp81, Pro82 in BRD4(1)), suggesting that TMS may enhance hydrophobic interactions .
  • Impact on Solubility : The TMS group likely reduces aqueous solubility compared to polar substituents (e.g., sulfonamides in ), which could limit bioavailability but improve blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
Parameter 1-(Trimethylsilyl)-BIO 6-(Isoxazolyl)-BIO Polyamine-BIO Conjugates 1-Methyl-BIO
Molecular Weight ~265 g/mol ~310 g/mol ~600–800 g/mol 183 g/mol
LogP High (estimated >3) Moderate (~2.5) Low (due to polyamines) ~1.5
Solubility Low (organic solvents) Moderate (DMSO) High (aqueous) Low
Metabolic Stability Likely high (TMS resists hydrolysis) Moderate Variable (dependent on linker) Low

Biological Activity

1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly as an inhibitor of bromodomain and extra-terminal (BET) proteins. This article reviews various studies focusing on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of BET proteins, particularly BRD4. BET proteins play a crucial role in regulating gene expression associated with cancer and inflammatory diseases. The compound binds to the acetyl-lysine binding pocket of BRD4, disrupting its interaction with acetylated histones and thereby inhibiting transcriptional activation of oncogenes such as c-Myc and Bcl-2 .

In Vitro Studies

Several studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. Notably, it demonstrated selective inhibitory activity against MV4-11 acute leukemia cells, with an IC50 value of approximately 11.67 μM. The compound was shown to induce cell cycle arrest at the G1 phase and down-regulate key oncogenes in treated cells .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)
MV4-1111.67
MDA-MB-2315.55
A54911.54
HUV-EC-C>20
MRC5>20

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound. For instance, a study involving animal models demonstrated that treatment with derivatives of benzo[cd]indol-2(1H)-one resulted in significant tumor growth inhibition in xenograft models of leukemia. The pharmacokinetic profile indicated favorable absorption and moderate half-life, enhancing its viability as a therapeutic agent .

Case Studies

Case Study 1: BRD4 Inhibition in Leukemia
A detailed investigation into the effects of this compound on BRD4 revealed that it effectively reduced tumor burden in MV4-11 xenograft models. The study highlighted the compound's ability to down-regulate c-Myc and CDK6 expression levels, which are critical for cell proliferation in leukemia .

Case Study 2: Autophagy and Apoptosis Induction
Another notable study explored the dual functionality of polyamine-conjugated derivatives of benzo[cd]indol-2(1H)-one, which not only inhibited cancer cell migration but also induced autophagy and apoptosis via lysosomal targeting mechanisms. This mechanism was found to be synergistic, enhancing the overall anticancer efficacy of the compounds tested .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the benzo[cd]indol scaffold can significantly enhance biological activity. For instance, substituents that increase hydrophobic interactions or facilitate hydrogen bonding with BRD4 have been shown to improve potency against cancer cell lines. Compounds with lower molecular weights and optimal lipophilicity tend to exhibit better bioavailability and therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between silylated precursors and indole derivatives. For example, phase-transfer catalysis (PTC) conditions are effective for introducing trimethylsilyl groups to heterocyclic frameworks, as demonstrated in analogous indole syntheses . Optimizing reaction time (e.g., 12–24 hours) and stoichiometry of silylation agents (e.g., trimethylsilyl chloride) can improve yields to >80%. Monitoring via thin-layer chromatography (TLC) and purification via silica gel chromatography are critical for isolating the product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., error < 2 ppm) and multinuclear NMR (¹H, ¹³C, ²⁹Si) to verify substituent positions. For example, the trimethylsilyl group exhibits distinct ²⁹Si NMR signals near 0–10 ppm . X-ray crystallography is recommended for unambiguous structural determination, as applied to structurally related indole derivatives .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-31G * basis set reliably predicts HOMO-LUMO gaps and charge distribution. For example, analogous benzoimidazole derivatives were optimized using DFT to assess electron-withdrawing effects of substituents . Include solvent effects (e.g., PCM model for dichloromethane) to simulate experimental conditions.

Q. How do steric effects from the trimethylsilyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky trimethylsilyl group can hinder nucleophilic attack at the indole C3 position. Compare reactivity with non-silylated analogs using kinetic studies (e.g., pseudo-first-order rate constants). For Pd-catalyzed couplings, steric maps derived from X-ray data (e.g., bond angles and torsional strain) can rationalize reduced yields in sterically congested systems .

Q. What contradictions exist in reported spectral data for similar silylated indoles, and how can they be resolved?

  • Methodological Answer : Discrepancies in ¹³C NMR chemical shifts (e.g., ±2 ppm for silylated carbons) may arise from solvent polarity or concentration effects. Standardize measurements using deuterated DMSO or CDCl₃ and cross-reference with databases like NIST Chemistry WebBook . For conflicting HRMS data, ensure ionization methods (e.g., ESI vs. EI) are consistent with literature protocols .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature?

  • Methodological Answer : Use accelerated degradation studies:
  • pH range : 1–13 (HCl/NaOH buffers) at 25°C and 40°C.
  • Monitor decomposition via HPLC-UV at 254 nm, tracking parent compound decay.
  • Identify degradation products via LC-MS/MS. For example, hydrolytic cleavage of the silyl group under basic conditions generates benzo[cd]indol-2(1H)-one, detectable by HRMS .

Q. What strategies mitigate side reactions during functionalization of the indole core?

  • Methodological Answer :
  • Protecting groups : Use Boc or Fmoc groups to block reactive NH sites.
  • Low-temperature conditions (–78°C) for lithiation reactions to prevent dimerization.
  • Additive screening : Catalytic amounts of DMAP or silver salts enhance regioselectivity in electrophilic substitutions .

Safety & Handling

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (analogous to indole derivatives) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.